molecular formula C14H10F3N3 B11843292 2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine

2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine

Cat. No.: B11843292
M. Wt: 277.24 g/mol
InChI Key: NEMCSYBDQCPOTL-UHFFFAOYSA-N
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Description

2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo[1,2-a]pyridine N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted imidazo[1,2-a]pyridines .

Scientific Research Applications

2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, tuberculosis, and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting downstream signaling pathways. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine stands out due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a more potent and selective compound compared to its analogs.

Properties

Molecular Formula

C14H10F3N3

Molecular Weight

277.24 g/mol

IUPAC Name

2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine

InChI

InChI=1S/C14H10F3N3/c15-14(16,17)10-6-11(18)13-19-12(8-20(13)7-10)9-4-2-1-3-5-9/h1-8H,18H2

InChI Key

NEMCSYBDQCPOTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=C(C=C(C3=N2)N)C(F)(F)F

Origin of Product

United States

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